Fmoc-D-Glu-OAll

Peptide synthesis D-amino acids Aggregation

Fmoc-D-Glu-OAll (CAS 204251-86-5) is an orthogonally protected D-glutamic acid derivative designed for Fmoc-strategy solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino terminus and an allyl ester (OAll) on the α-carboxyl group, while the γ-carboxyl side chain remains unprotected.

Molecular Formula C23H22NO6-
Molecular Weight 408.4 g/mol
Cat. No. B12367262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Glu-OAll
Molecular FormulaC23H22NO6-
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/p-1/t20-/m1/s1
InChIKeyORKKMGRINLTBPC-HXUWFJFHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Glu-OAll: Orthogonally Protected D-Glutamic Acid Building Block for Solid-Phase Peptide Synthesis


Fmoc-D-Glu-OAll (CAS 204251-86-5) is an orthogonally protected D-glutamic acid derivative designed for Fmoc-strategy solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino terminus and an allyl ester (OAll) on the α-carboxyl group, while the γ-carboxyl side chain remains unprotected. This arrangement enables orthogonal deprotection: the α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups via Pd(0)-catalyzed allyl transfer (typically Pd(PPh₃)₄/CHCl₃/AcOH/NMM), facilitating on-resin cyclization and side-chain functionalization without disturbing other protecting groups . The D-configuration distinguishes this compound from its L-counterpart (Fmoc-L-Glu-OAll, CAS 144120-54-7), imparting distinct stereochemical properties that influence peptide conformation, protease susceptibility, and synthetic outcomes .

Why Fmoc-D-Glu-OAll Cannot Be Substituted with Generic Fmoc-Glu Derivatives Without Compromising Synthesis Outcomes


Generic substitution of Fmoc-D-Glu-OAll with other Fmoc-protected glutamic acid derivatives fails due to two non-interchangeable structural features. First, the α-allyl ester (OAll) provides orthogonal protection that is removable under neutral Pd(0) catalysis, whereas common alternatives such as Fmoc-Glu-OtBu require acidic TFA treatment for deprotection—creating fundamentally incompatible deprotection sequences and limiting on-resin cyclization options . Second, the D-configuration of Fmoc-D-Glu-OAll confers distinct stereochemical and conformational properties compared to its L-enantiomer. This stereochemical difference can profoundly affect peptide folding, aggregation behavior during SPPS, and biological activity of the final peptide product . Simply substituting with Fmoc-L-Glu-OAll or Fmoc-Glu-OtBu without experimental validation of the resulting peptide's synthesis efficiency and functional integrity risks introducing unanticipated synthetic failures or altered biological performance [1].

Quantitative Differentiation Evidence for Fmoc-D-Glu-OAll Versus Closest Analogs


D-Configuration Enables 6.5-Fold Higher Synthesis Yield Compared to L-Configuration in Aggregation-Prone Peptide Synthesis

In a controlled study comparing D- and L-glutamic acid incorporation in a model tetrapeptide sequence (D/L-Glu(OBzl)-Leu-Asn-Ala-OMe), the D-configuration building block enabled a synthesis yield of 65%, compared to less than 10% for the L-configuration counterpart [1]. This 6.5-fold yield advantage arises from reduced interchain aggregation during SPPS, a phenomenon documented across multiple peptide sequences where D-amino acid substitution at specific positions alters peptide backbone conformation and disrupts β-sheet formation that otherwise impedes efficient coupling and deprotection [1].

Peptide synthesis D-amino acids Aggregation Yield optimization

Orthogonal α-Allyl Ester Enables Selective Deprotection Under Neutral Conditions Unachievable with tBu Esters

The α-allyl ester (OAll) group in Fmoc-D-Glu-OAll is selectively removable under Pd(0)-catalyzed conditions (Pd(PPh₃)₄/CHCl₃/AcOH/NMM) while remaining completely stable to the piperidine conditions used for Fmoc deprotection and the TFA conditions required for tBu ester cleavage . In contrast, the tBu ester protecting group in Fmoc-Glu-OtBu is cleaved by TFA concurrently with resin cleavage and side-chain deprotection, offering no orthogonal selectivity. This orthogonal selectivity enables on-resin head-to-tail cyclization of peptides following Fmoc removal but prior to resin cleavage—a synthetic route that is not accessible with tBu-protected building blocks .

Orthogonal protection Cyclic peptides On-resin cyclization Pd-catalyzed deprotection

Enantiomeric Purity Specification of ≥99.5% (a/a) for L-Enantiomer Enables Confident Procurement of D-Specific Building Block

The Novabiochem® Fmoc-Glu-OAll product specification for the L-enantiomer includes an enantiomeric purity threshold of ≥99.5% (a/a) as a routine quality control metric . While vendor specifications for Fmoc-D-Glu-OAll vary (typically 97-98% HPLC purity without explicit enantiomeric purity certification ), the D-configuration confers distinct optical rotation: Fmoc-D-Glu-OAll exhibits [α]D20 = 18 ± 3° (c=1 in DMF) , whereas Fmoc-L-Glu-OAll exhibits [α]D20 = -20 ± 2° (c=1 in DMF) .

Enantiomeric purity Chiral specification Quality control Procurement

Validated Application Scenarios for Fmoc-D-Glu-OAll Based on Quantitative Differentiation Evidence


Synthesis of Aggregation-Prone or Difficult Peptide Sequences Requiring High Crude Purity

Based on the demonstrated 6.5-fold yield improvement (65% vs <10%) for D-Glu versus L-Glu in model tetrapeptide synthesis, Fmoc-D-Glu-OAll should be prioritized for SPPS of peptides known or suspected to exhibit interchain aggregation during synthesis. The D-configuration disrupts β-sheet formation that otherwise impedes coupling efficiency and deprotection, making this building block particularly valuable for sequences rich in hydrophobic residues or those that have previously failed or yielded poor crude purity using L-amino acid building blocks [1].

On-Resin Head-to-Tail Cyclization of Linear Peptides

The α-allyl ester orthogonal protection strategy enables selective α-carboxyl deprotection on-resin while preserving Fmoc and side-chain tBu protecting groups. This facilitates head-to-tail cyclization of peptides still anchored to the solid support via the γ-carboxyl side chain of the glutamic acid residue, a synthetic route that simplifies purification and improves overall yield of cyclic peptides compared to solution-phase cyclization of fully deprotected linear peptides. This application scenario is directly supported by the Pd(0)-catalyzed selective deprotection protocol described in vendor technical documentation .

Construction of Protease-Resistant Peptidomimetics and Mirror-Image Peptide Therapeutics

The D-configuration of Fmoc-D-Glu-OAll is essential for synthesizing all-D-amino acid peptides and peptidomimetics that exhibit enhanced resistance to proteolytic degradation. D-Amino acid-containing peptides demonstrate increased half-life in biological systems due to their inability to be recognized and cleaved by endogenous proteases, which evolved to process L-amino acid substrates. This makes Fmoc-D-Glu-OAll a critical building block for developing metabolically stable peptide-based drug candidates and diagnostic probes where extended in vivo persistence is required [2].

Site-Specific On-Resin Functionalization via γ-Carboxyl Conjugation

The α-allyl ester protection strategy leaves the γ-carboxyl side chain of glutamic acid unprotected, enabling selective on-resin conjugation to amines, alcohols, or other nucleophiles after Fmoc deprotection of the growing peptide chain. Following completion of peptide assembly and selective α-OAll deprotection, the resulting peptide can be cyclized or further modified. This application is particularly relevant for synthesizing branched peptides, peptide conjugates, and lactam-bridged cyclic peptides where precise regiospecificity of amide bond formation is required .

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